5-Hexenamide, N,N-diethyl-
Description
Significance and Context of Amide Functional Groups in Synthetic Organic Chemistry
The amide functional group, characterized by a carbonyl group linked to a nitrogen atom, is one of the most ubiquitous and important functionalities in chemistry and biology. libretexts.org Amide bonds form the backbone of proteins, linking amino acids together in the intricate chains that are fundamental to life. lumenlearning.com Beyond their biological significance, amides are prevalent in a vast array of synthetic molecules, including pharmaceuticals, polymers, and agrochemicals. mdpi.com
In synthetic organic chemistry, the amide group is a versatile building block. Its relative stability, a consequence of resonance delocalization between the nitrogen lone pair and the carbonyl group, makes it a robust functional group. numberanalytics.com This stability, however, does not render it inert. Amides can undergo a variety of chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in various coupling reactions. libretexts.org The ability to form strong hydrogen bonds also influences the physical properties and molecular recognition capabilities of amide-containing molecules. numberanalytics.com
Overview of N,N-Diethyl-5-Hexenamide: A Compound of Academic Interest
5-Hexenamide, N,N-diethyl- is a tertiary amide featuring a six-carbon chain with a terminal double bond between carbons 5 and 6, and two ethyl groups attached to the nitrogen atom. Its structure presents two key reactive sites: the amide carbonyl group and the terminal alkene. This dual functionality makes it an interesting substrate for investigating a range of chemical transformations.
Below are the key identifiers for this compound:
| Identifier | Value |
| IUPAC Name | N,N-diethylhex-5-enamide |
| CAS Number | 58733-55-4 |
| Molecular Formula | C10H19NO |
| Molecular Weight | 169.26 g/mol |
A comprehensive table of physicochemical properties is provided at the end of this article.
The academic interest in N,N-diethyl-5-hexenamide stems from its utility as a model substrate in the development of new synthetic methodologies, particularly in the realm of metal-catalyzed reactions that can selectively activate and transform the terminal alkene in the presence of the amide functionality.
Scope and Research Objectives for N,N-Diethyl-5-Hexenamide Investigations
Research involving N,N-diethyl-5-hexenamide has primarily focused on its application as a substrate to explore and develop novel catalytic reactions. The key objectives of these investigations include:
Exploring Intramolecular Reactions: The presence of both a nucleophilic amide (or a site that can be rendered nucleophilic) and an electrophilic alkene within the same molecule allows for the study of intramolecular cyclization reactions. These reactions are of significant interest for the construction of cyclic nitrogen-containing compounds, which are common motifs in pharmaceuticals and natural products.
Developing Catalytic Systems: N,N-diethyl-5-hexenamide serves as a testbed for new catalysts, particularly those based on transition metals like palladium. The goal is to achieve high selectivity and efficiency in reactions such as cyclizations, isomerizations, and other transformations of the terminal double bond.
Understanding Reaction Mechanisms: By studying the reactions of this relatively simple yet functionalized molecule, chemists can gain fundamental insights into reaction mechanisms. This includes understanding the role of the catalyst, the influence of reaction conditions, and the factors that control regioselectivity and stereoselectivity.
The following sections will delve into the specific research findings related to the synthesis and reactivity of N,N-diethyl-5-hexenamide, illustrating its role in advancing the field of synthetic organic chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
58733-55-4 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
N,N-diethylhex-5-enamide |
InChI |
InChI=1S/C10H19NO/c1-4-7-8-9-10(12)11(5-2)6-3/h4H,1,5-9H2,2-3H3 |
InChI Key |
CMYZQHRDZKGKCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CCCC=C |
Origin of Product |
United States |
Synthetic Methodologies for N,n Diethyl 5 Hexenamide and Analogues
Direct Synthetic Routes to 5-Hexenamide, N,N-Diethyl-
The most common and direct methods for synthesizing N,N-diethyl-5-hexenamide involve the formation of an amide bond between a 5-hexenoic acid derivative and diethylamine (B46881). This can be achieved through several pathways, primarily differing in how the carboxylic acid is activated for the reaction.
Amidation of 5-Hexenoic Acid Derivatives with Diethylamine
Amide bond formation is a cornerstone of organic synthesis. numberanalytics.com In the context of N,N-diethyl-5-hexenamide, this involves the reaction of diethylamine with an activated form of 5-hexenoic acid. The two principal strategies for this activation are the conversion of the carboxylic acid to an acyl chloride and the use of in situ coupling reagents.
Utilizing Acyl Chlorides in Amide Formation
A reliable and long-standing method for amide synthesis is the acylation of an amine with an acyl chloride. sld.cu This two-step process first involves the activation of the carboxylic acid, followed by the reaction with the amine.
The synthesis begins with the conversion of 5-hexenoic acid to its more reactive acyl chloride derivative, 5-hexenoyl chloride. This is typically accomplished using a standard chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride. sld.cu The resulting 5-hexenoyl chloride is a highly reactive electrophile.
In the second step, the 5-hexenoyl chloride is treated with diethylamine. The nitrogen atom of diethylamine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct that is formed, driving the reaction to completion.
Table 1: Reagents in the Acyl Chloride Method for N,N-Diethyl-5-Hexenamide Synthesis
| Reagent | Chemical Name | Role in Synthesis |
| 5-Hexenoic Acid | 5-Hexenoic acid | Starting material (Carboxylic acid source) |
| Thionyl Chloride | Thionyl chloride | Chlorinating agent (activates carboxylic acid) |
| Oxalyl Chloride | Ethanedioyl dichloride | Alternative chlorinating agent |
| Diethylamine | N-Ethylethanamine | Amine source (forms the amide) |
| Triethylamine | N,N-Diethylethanamine | Base (neutralizes HCl byproduct) |
Application of Coupling Reagents in Amide Bond Formation
Modern synthetic chemistry often favors one-pot procedures that avoid the isolation of harsh intermediates like acyl chlorides. ucl.ac.uk Amide coupling reagents facilitate the direct reaction between a carboxylic acid and an amine by activating the carboxylic acid in situ. ucl.ac.uk This approach is widely used in pharmaceutical and peptide synthesis due to its mild conditions and high efficiency. luxembourg-bio.comuni-kiel.de
In this method, 5-hexenoic acid and diethylamine are mixed in a suitable solvent, and a coupling reagent is added. The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an active ester. This intermediate is then readily attacked by the nucleophilic diethylamine to form the desired N,N-diethyl-5-hexenamide. The byproducts of these reagents are typically water-soluble and easily removed during workup. researchgate.net
A wide variety of coupling reagents have been developed, each with specific applications. They are often categorized into classes such as carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. uni-kiel.depeptide.com For instance, 1,1'-Carbonyldiimidazole (CDI) is an effective reagent that forms a reactive acylimidazole intermediate, releasing carbon dioxide and imidazole (B134444) as byproducts. researchgate.nettaylorfrancis.com
Table 2: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Example Reagent (Abbreviation) | Full Chemical Name |
| Carbodiimide | Dicyclohexylcarbodiimide (DCC) | N,N'-Dicyclohexylcarbodiimide |
| Carbodiimide | Diisopropylcarbodiimide (DIC) | N,N'-Diisopropylcarbodiimide |
| Phosphonium Salt | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| Uronium/Aminium Salt | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| Uronium/Aminium Salt | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| Imidazolium | CDI | 1,1'-Carbonyldiimidazole |
Synthesis of N,N-Diethyl-Substituted Hexenamide and Hexanamide (B146200) Analogues
Beyond the parent compound, synthetic efforts have also been directed toward creating analogues with specific substitutions on the hexenamide or hexanamide backbone. These modifications are used to alter the molecule's physical, chemical, and biological properties.
Preparation of Fluorinated N,N-Diethylhexenamides
The incorporation of fluorine into organic molecules is a key strategy in medicinal and agrochemical research to enhance properties like metabolic stability and bioavailability. nih.govnih.gov The synthesis of fluorinated N,N-diethylhexenamides involves specialized fluorinating agents and techniques. nih.gov
While direct fluorination of the parent amide is challenging, fluorinated analogues can be prepared by using fluorinated starting materials or by applying modern fluorination methods to synthetic intermediates. beilstein-journals.org One approach involves the use of electrophilic fluorinating agents, such as Selectfluor, which can introduce fluorine at nucleophilic centers of a precursor molecule. mdpi.com Another advanced strategy is the N-perfluoroalkylation–defluorination pathway, which can be used to synthesize a variety of perfluoroalkylated amides from labile hydroxylamine (B1172632) intermediates. nih.govresearchgate.net These methods highlight potential pathways for creating novel fluorinated versions of N,N-diethyl-5-hexenamide.
Routes to Substituted N,N-Diethylhexanamides as Intermediates
Substituted N,N-diethylhexanamides are often synthesized as intermediates for more complex molecules or as reference standards for analytical purposes. These routes typically involve multi-step syntheses where functional groups are introduced onto the six-carbon chain before or after the formation of the amide bond.
An example of such a compound is N,N-Diethyl-5-methyl-3-(nitromethyl)hexanamide. synthinkchemicals.com This molecule features both a methyl group at the 5-position and a nitromethyl group at the 3-position of the hexanamide core. The synthesis of such a specifically substituted analogue requires a carefully planned synthetic route, likely involving conjugate addition or other carbon-carbon bond-forming reactions on a suitable unsaturated precursor, followed by amidation with diethylamine. These types of substituted hexanamides serve as important building blocks and reference compounds in various fields of chemical research. synthinkchemicals.com
Reaction Chemistry and Synthetic Transformations of N,n Diethyl 5 Hexenamide
Reactivity of the Amide Moiety in N,N-Diethyl-5-Hexenamide
The amide group in N,N-diethyl-5-hexenamide is a tertiary amide, which influences its reactivity compared to primary and secondary amides. The presence of two ethyl groups on the nitrogen atom sterically hinders the approach to the carbonyl carbon and the nitrogen atom itself.
The nitrogen atom in a tertiary amide like N,N-diethyl-5-hexenamide is generally considered to be non-nucleophilic. This is due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group, which gives the C-N bond partial double bond character. This resonance stabilization reduces the availability of the lone pair for donation to an electrophile.
However, under certain conditions, the nitrogen atom can exhibit limited nucleophilicity. For instance, in the presence of very strong electrophiles or under conditions that disrupt the amide resonance, some reactivity at the nitrogen might be observed. The primary reactivity of the amide group, however, is typically centered on the carbonyl oxygen's basicity or reactions that proceed through the carbonyl carbon.
While primary and secondary amides can be deprotonated to form amide anions (or imide anions), tertiary amides lack a proton on the nitrogen atom. Therefore, N,N-diethyl-5-hexenamide cannot form an imide anion in the traditional sense.
However, related studies on the alkylation of amides can provide insight into the potential reactivity of the alpha-carbon to the carbonyl group. Deprotonation at this position using a strong base, such as an organolithium reagent, would generate a carbanion. This carbanion could then be alkylated with various electrophiles.
Table 1: Representative Alkylation Reactions of Amide Enolates
| Amide Precursor | Base | Electrophile | Product |
|---|---|---|---|
| N,N-dimethylacetamide | LDA | Methyl iodide | N,N-dimethylpropanamide |
| N,N-diethylpropanamide | s-BuLi | Benzyl bromide | N,N-diethyl-2-benzylpropanamide |
| N,N-diisopropylbutanamide | t-BuLi | Allyl bromide | N,N-diisopropyl-2-allylbutanamide |
Reactivity of the Alkene Moiety in N,N-Diethyl-5-Hexenamide
The terminal double bond in N,N-diethyl-5-hexenamide is an electron-rich site and is therefore susceptible to reactions with electrophiles.
The alkene can undergo a variety of electrophilic addition reactions. For example, reaction with hydrohalic acids (HX) would be expected to follow Markovnikov's rule, with the hydrogen atom adding to the terminal carbon and the halide adding to the more substituted carbon. Similarly, hydration, halogenation, and halohydrin formation are all plausible transformations for the terminal alkene.
Table 2: Predicted Products of Electrophilic Addition to N,N-Diethyl-5-Hexenamide
| Reagent | Predicted Major Product |
|---|---|
| HBr | N,N-diethyl-5-bromohexanamide |
| H₂O, H⁺ | N,N-diethyl-5-hydroxyhexanamide |
| Br₂ | N,N-diethyl-5,6-dibromohexanamide |
| Br₂, H₂O | N,N-diethyl-5-bromo-6-hydroxyhexanamide |
Note: The products in this table are predicted based on general principles of electrophilic addition reactions.
The presence of both an amide and an alkene in the same molecule allows for the possibility of intramolecular cyclization reactions. Depending on the reaction conditions and the reagents used, different ring sizes and functional groups can be formed. For instance, under radical conditions, a 5-exo-trig cyclization is a possibility, leading to the formation of a five-membered ring.
Acid-catalyzed cyclization is another potential pathway. Protonation of the amide oxygen could be followed by an intramolecular attack of the alkene, leading to a cyclic intermediate that could be trapped by a nucleophile. Such strategies are valuable in the synthesis of heterocyclic compounds.
Role as a Precursor or Intermediate in Complex Molecule Synthesis
While specific examples of N,N-diethyl-5-hexenamide as a direct precursor in the synthesis of complex natural products are not widely documented in the literature, its structure suggests potential applications. The bifunctional nature of the molecule makes it a versatile building block. For example, the alkene could be functionalized first, followed by transformations of the amide group, or vice versa. The ability to undergo cyclization reactions also makes it a candidate for the synthesis of substituted piperidines and other nitrogen-containing heterocycles, which are common motifs in pharmaceuticals and other bioactive molecules.
Derivatization for Further Synthetic Utility
There is no available information on the derivatization of N,N-diethyl-5-hexenamide to create new functional groups or to modify its structure for use in subsequent synthetic steps.
Intermediacy in Pharmaceutical Precursor Synthesis
There is no available information documenting the use of N,N-diethyl-5-hexenamide as an intermediate in the synthesis of any pharmaceutical precursors or active pharmaceutical ingredients.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. montana.edursc.org For 5-Hexenamide, N,N-diethyl-, both ¹H and ¹³C NMR would provide a complete picture of its molecular framework.
Similarly, a ¹³C NMR spectrum would display distinct signals for each carbon atom. The carbonyl carbon (C=O) would be the most deshielded, appearing around 172 ppm. The carbons of the double bond (-CH=CH₂) would resonate in the olefinic region, approximately at 138 ppm (-CH=) and 115 ppm (=CH₂). The carbons of the N,N-diethyl groups would appear around 42 ppm and 13-14 ppm for the methylene (B1212753) and methyl carbons, respectively.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Hexenamide, N,N-diethyl- (Note: These are estimated values based on typical chemical shifts for similar functional groups and are for illustrative purposes.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~172 |
| N-(CH₂)₂ | ~3.3 (q) | ~42 |
| N-(CH₂-CH₃)₂ | ~1.1 (t) | ~13/14 |
| -CH₂-C=O | ~2.3 (t) | ~35 |
| -CH₂-CH₂-C=O | ~1.7 (m) | ~24 |
| -CH₂-CH=CH₂ | ~2.1 (m) | ~33 |
| -CH=CH₂ | ~5.8 (m) | ~138 |
| =CH₂ | ~5.0 (m) | ~115 |
For unsaturated compounds like 5-Hexenamide, N,N-diethyl-, the double bond does not allow for geometric isomerism as it is a terminal double bond. However, in related hexenamide derivatives with internal double bonds, such as N,N-diethyl-4-hexenamide, E/Z isomerism would be a key stereochemical feature to elucidate. NMR spectroscopy is a powerful tool for distinguishing between such isomers. researchgate.net
The coupling constants (J-values) between the vinylic protons are diagnostic of the stereochemistry. A larger coupling constant (typically 12-18 Hz) is characteristic of a trans (E) configuration, while a smaller coupling constant (6-12 Hz) indicates a cis (Z) configuration. Furthermore, the chemical shifts of the protons and carbons adjacent to the double bond can differ significantly between the E and Z isomers due to anisotropic effects. For instance, in the Z-isomer, steric compression can cause the signals of nearby protons to shift downfield. researchgate.net
The amide bond in N,N-disubstituted amides like 5-Hexenamide, N,N-diethyl- possesses a partial double bond character, which leads to restricted rotation and the existence of rotational isomers (rotamers). This phenomenon results in the non-equivalence of the two ethyl groups on the nitrogen atom at room temperature, giving rise to separate signals in the NMR spectrum. montana.edust-andrews.ac.uk
Variable temperature (VT) NMR spectroscopy is the primary technique used to study this dynamic process. st-andrews.ac.ukresearchgate.net As the temperature is increased, the rate of rotation around the C-N amide bond increases. At a certain temperature, known as the coalescence temperature, the two distinct sets of signals for the ethyl groups broaden and merge into a single, averaged signal. By analyzing the line shape changes as a function of temperature, the energy barrier to rotation (Gibbs free energy of activation, ΔG‡) can be calculated. For similar N,N-diethylamides, this barrier is typically in the range of 71-76 kJ/mol. st-andrews.ac.uk
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. pressbooks.pub
For 5-Hexenamide, N,N-diethyl-, the molecular formula is C₁₀H₁₉NO, which corresponds to a molecular weight of 169.26 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 169. The fragmentation of amides is often characterized by specific cleavage patterns. A common fragmentation pathway for N,N-dialkylamides is the α-cleavage to the nitrogen atom, which for 5-Hexenamide, N,N-diethyl- would result in the loss of an ethyl radical to form a stable acylium ion. Another characteristic fragmentation is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α,β-carbon bond. nih.gov
While a specific mass spectrum for 5-Hexenamide, N,N-diethyl- is not available, the mass spectrum of a related compound, N,N-diethyl-3-oxobutanamide, shows characteristic fragments that can be used for illustrative purposes.
Interactive Data Table: Illustrative Mass Spectrum Fragmentation of a Related N,N-diethylamide (Data for N,N-diethyl-3-oxobutanamide, for illustrative purposes) nist.gov
| m/z | Relative Intensity (%) | Possible Fragment |
| 43 | 100 | [CH₃CO]⁺ |
| 72 | 80 | [CH₂=C(OH)N(C₂H₅)₂]⁺ (from McLafferty rearrangement) |
| 86 | 60 | [O=C=CHN(C₂H₅)₂]⁺ |
| 100 | 40 | [M - C₄H₇O]⁺ |
| 114 | 30 | [M - C₂H₅]⁺ |
| 157 | 10 | [M]⁺ |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass with very high accuracy (typically to within 5 ppm). rsc.org This allows for the differentiation between compounds that have the same nominal mass but different elemental compositions. For 5-Hexenamide, N,N-diethyl-, the calculated exact mass for the molecular ion [M+H]⁺ (C₁₀H₂₀NO⁺) is 170.1545. An experimental HRMS measurement confirming this value would provide unambiguous evidence for the elemental composition of the molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.netrsc.org This technique is particularly useful for the analysis of compounds in complex mixtures. For unsaturated amides like 5-Hexenamide, N,N-diethyl-, LC-MS/MS (tandem mass spectrometry) methods can be developed for sensitive and selective quantification. nih.govnih.gov In such a method, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented, and a characteristic product ion is monitored. This multiple reaction monitoring (MRM) approach provides high specificity and is widely used in various analytical applications. nih.gov
Dielectric Relaxation Studies for Intermolecular Interactions in Hexanamide (B146200) Systems
Dielectric relaxation spectroscopy is a technique that investigates the response of a material to an applied oscillating electric field. It provides valuable information about molecular dynamics and intermolecular interactions. researchgate.netrsc.org For N,N-disubstituted amides, which are aprotic but polar molecules, dielectric studies can reveal details about dipole-dipole interactions and molecular association. rsc.org
Investigating Hydrogen Bonding and Complexation Dynamics
The potential for hydrogen bonding in tertiary amides like 5-Hexenamide, N,N-diethyl- is of significant interest. While the amide nitrogen lacks a proton for conventional hydrogen bond donation, the carbonyl oxygen is a potential hydrogen bond acceptor. Research into the hydrogen bonding and complexation dynamics of similar amide-containing molecules often employs techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
In related systems, NMR spectroscopy has been utilized to study the deshielding of specific proton signals upon the formation of hydrogen bonds. For instance, in studies of other amides, the chemical shifts of protons adjacent to the amide group are monitored in various solvents to infer the extent and nature of hydrogen bonding. Similarly, changes in the vibrational frequencies of the carbonyl group (C=O) in the IR spectrum can indicate its participation in hydrogen bonding interactions. A shift to a lower wavenumber is typically observed when the carbonyl oxygen acts as a hydrogen bond acceptor.
Correlation with Molecular Conformation and Dynamics
Advanced computational methods, such as Molecular Dynamics (MD) simulations, are powerful tools for exploring the conformational landscape and dynamics of molecules. mdpi.com By simulating the movement of atoms over time, MD can provide insights into the preferred conformations of 5-Hexenamide, N,N-diethyl-, the energy barriers between different conformations, and the flexibility of the molecule. mdpi.com These simulations can reveal how factors like solvent environment and temperature influence the conformational equilibrium.
Spectroscopic techniques can provide experimental validation for computational findings. For example, Nuclear Overhauser Effect (NOE) NMR spectroscopy can be used to determine through-space proximities between protons, which can help to elucidate the predominant solution-state conformation. The correlation of experimental spectroscopic data with theoretical calculations from MD simulations would provide a robust model of the molecular conformation and dynamics of 5-Hexenamide, N,N-diethyl-.
Computational Chemistry and Modeling Studies
Quantum Chemical Calculations (DFT) for Electronic and Structural Properties
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. q-chem.comnih.gov DFT calculations can determine optimized molecular geometry, vibrational frequencies, and various electronic properties that govern the molecule's behavior. nih.govresearchgate.net
For 5-Hexenamide, N,N-diethyl-, DFT calculations would begin with the optimization of its three-dimensional structure to find the lowest energy conformation. This stable geometry is the foundation for calculating other properties, such as the distribution of electrons and the energies of molecular orbitals.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in understanding a molecule's chemical reactivity and electronic transitions. libretexts.orgmasterorganicchemistry.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. masterorganicchemistry.commdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. mdpi.com A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive. mdpi.com For 5-Hexenamide, N,N-diethyl-, the HOMO is expected to be localized primarily around the nitrogen atom and the carbonyl oxygen, which are the main electron-donating centers. The LUMO is anticipated to be concentrated on the carbonyl carbon atom, which is the primary electrophilic site.
Table 1: Hypothetical Frontier Orbital Energies for 5-Hexenamide, N,N-diethyl- This table presents illustrative values typical for similar amide compounds, as specific experimental or computational data for 5-Hexenamide, N,N-diethyl- is not available in the cited literature.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | 1.2 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 7.7 | ELUMO - EHOMO; indicates chemical stability |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays regions of varying electron density, typically color-coded: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. nih.gov
In an MEP analysis of 5-Hexenamide, N,N-diethyl-, the most negative potential (red/yellow) would be expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This site would be the primary point of interaction for electrophiles or hydrogen bond donors. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms, particularly those on the ethyl groups and the aliphatic chain, making them susceptible to interaction with nucleophiles.
Computational methods, particularly DFT, are invaluable for investigating the mechanisms of chemical reactions. researchgate.netrsc.org By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. smu.eduresearchgate.net
For 5-Hexenamide, N,N-diethyl-, several reactions could be computationally explored. For instance, the mechanism of its acid- or base-catalyzed hydrolysis could be detailed, identifying the rate-determining steps and the structures of all intermediates and transition states. Furthermore, its reactivity at the carbon-carbon double bond (e.g., in addition reactions) could be compared with its reactivity at the amide group. Such studies would provide insights into the chemo- and regioselectivity of its reactions, guiding synthetic applications. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics for Amide Series
Quantitative Structure-Activity Relationship (QSAR) studies are a key component of cheminformatics used to develop mathematical models that relate the chemical structure of compounds to their biological activity or physicochemical properties. nih.govliverpool.ac.uk These models are typically developed for a series of structurally related compounds, such as various amides, to predict the properties of untested molecules. nih.govnih.gov
QSAR models are built upon molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. researchgate.net These descriptors can be categorized as constitutional, topological, geometric, physicochemical, or electronic. For a QSAR study involving an amide series including 5-Hexenamide, N,N-diethyl-, a wide range of descriptors would be calculated to capture the structural variations within the dataset. acs.org Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to create a mathematical equation linking these descriptors to the observed activity. researchgate.net
Table 2: Examples of Molecular Descriptors Relevant for QSAR Studies of Amides
| Descriptor Class | Descriptor Example | Description |
| Physicochemical | LogP | Octanol-water partition coefficient, indicates lipophilicity. |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Topological | Wiener Index | A distance-based index related to molecular branching. |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |
| Quantum Chemical | HOMO Energy | Energy of the highest occupied molecular orbital. |
For complex, non-linear relationships between structure and activity, machine learning methods such as Artificial Neural Networks (ANNs) are often employed. ssrn.comresearchgate.net An ANN is a computational model inspired by the structure of biological neural networks that can learn from data to recognize complex patterns. mdpi.com
In a QSAR context, an ANN would be trained on a dataset of amides where the molecular descriptors are the inputs and the biological activity is the output. ssrn.comnih.gov The network adjusts the weights of the connections between its "neurons" during the training process to minimize the prediction error. Once trained, the ANN model can predict the activity of new amides, like 5-Hexenamide, N,N-diethyl-, based on their calculated descriptors. ANNs have proven to be powerful tools for developing highly accurate predictive models in various chemical applications. mdpi.comrsc.org
Molecular Docking and Virtual Screening Methodologies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is widely used in drug discovery to predict how a ligand, such as 5-Hexenamide, N,N-diethyl-, might interact with a biological target, typically a protein or enzyme. mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on their binding affinity. jbcpm.comnih.gov The scoring functions used in molecular docking are designed to approximate the free energy of binding.
Virtual screening, on the other hand, is a broader computational approach that involves the screening of large libraries of chemical compounds against a biological target to identify those that are most likely to bind to the target and exhibit a desired biological activity. researcher.lifenih.gov Molecular docking is a key component of structure-based virtual screening. mdpi.com Ligand-based virtual screening is another approach that utilizes the knowledge of known active compounds to identify new ones with similar properties. nih.gov
Table 1: Key Aspects of Molecular Docking and Virtual Screening
| Technique | Description | Application Example for N,N-diethyl amides |
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. nih.govresearchgate.net | Predicting the interaction of 5-Hexenamide, N,N-diethyl- with an insect olfactory receptor. |
| Structure-Based Virtual Screening | Screens large compound libraries against a known target structure using docking. mdpi.com | Identifying novel N,N-diethyl amide-based insect repellents by screening against a mosquito odorant binding protein. |
| Ligand-Based Virtual Screening | Uses the properties of known active molecules to find others with similar characteristics. nih.gov | Searching for compounds with similar physicochemical properties to DEET to predict repellent activity. |
Molecular Field Topology Analysis
Molecular Field Topology Analysis (MFTA) is a quantitative structure-activity relationship (QSAR) method used to analyze the relationship between the structural properties of a series of compounds and their biological activity. nih.gov This technique involves the topological superposition of the training set of molecules to create a molecular supergraph. nih.gov This allows for the generation of uniform descriptor vectors based on the local physicochemical parameters of the molecules, such as atomic charges and van der Waals radii. researchgate.net
MFTA is particularly useful when the three-dimensional structure of the biological target is unknown or complex, making it a valuable tool for ligand-based drug design. nih.gov The method can help in identifying the key structural features of a molecule that are responsible for its biological activity and can be used to predict the activity of new, untested compounds.
While no specific MFTA studies on 5-Hexenamide, N,N-diethyl- have been published, this methodology has been applied to analogs of N,N-diethyl-m-toluamide (DEET) to predict their insect repellent efficacy. researchgate.net In such studies, a set of electronic properties, including the van der Waals surface electrostatic potential at the amide nitrogen and oxygen atoms, the atomic charge at the amide nitrogen, and the dipole moment, were found to be crucial for potent repellency. researchgate.net These findings suggest that similar molecular field properties could be important for the potential activity of 5-Hexenamide, N,N-diethyl-.
Table 2: Key Molecular Descriptors in MFTA for DEET Analogs
| Descriptor | Significance in Repellency | Source |
| Van der Waals surface electrostatic potential (Amide N) | Optimal range required for potent activity. | researchgate.net |
| Van der Waals surface electrostatic potential (Amide O) | Optimal range required for potent activity. | researchgate.net |
| Atomic charge at the amide nitrogen | Must fall within a specific range for efficacy. | researchgate.net |
| Dipole moment | A specific range of values is necessary for effective repellency. | researchgate.net |
Conformational Analysis and Molecular Dynamics Simulations of N,N-Diethyl Amides
The biological activity of a molecule is often intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mdpi.com For N,N-diethyl amides, a key feature is the partial double bond character of the C-N amide bond, which can lead to the existence of cis and trans conformers. nih.gov
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. mdpi.com By simulating the motions of atoms and molecules over time, MD can provide insights into the conformational landscape of a molecule, its flexibility, and its interactions with its environment.
While specific conformational analysis and MD simulation data for 5-Hexenamide, N,N-diethyl- are not available, the general principles observed for other N,N-diethyl amides would be applicable. Such studies would be crucial in understanding its structure-activity relationship and in designing more potent analogs.
Table 3: Common Conformational Features of N,N-Diethyl Amides
| Conformational Feature | Description | Significance |
| C-N Amide Bond Rotation | The partial double bond character restricts free rotation, leading to distinct cis and trans isomers. mdpi.comnih.gov | Influences the overall shape and accessibility of functional groups for binding. |
| Diethylamino Group Orientation | The ethyl groups can adopt various staggered and eclipsed conformations. | Affects steric interactions and the molecule's interaction with its environment. |
| Alkyl Chain Flexibility | The hexenamide chain can adopt numerous conformations due to rotation around single bonds. | Determines the spatial presentation of the terminal double bond and other functional groups. |
Structure Activity Relationship Sar Studies of N,n Diethyl Substituted Carboxamides
Correlating Structural Variations with Biological (Non-Clinical) Activity in Hexenamide and Hexanamide (B146200) Analogues
The biological activity of hexenamide and hexanamide analogues can be significantly altered by modifications to their chemical structures. These changes can affect how the molecule interacts with biological targets, its distribution, and its metabolism.
The position and substitution pattern of the double bond in hexenamide analogues are crucial determinants of their biological activity. The presence of an alkene introduces conformational rigidity and potential for different types of chemical interactions compared to the saturated hexanamide counterparts.
Research into various classes of carboxamides has demonstrated that the location of unsaturation can influence biological effects. For instance, in a study of thiophene (B33073) carboxamide analogues, alterations in the position of substituents on the thiophene ring, a bioisostere of a phenyl ring, resulted in significant differences in fungicidal activity. nih.gov Specifically, N-(2-substituted-3-thienyl)carboxamides and N-(4-substituted-3-thienyl)carboxamides showed high activity, whereas N-(3-substituted-2-thienyl)carboxamides had significantly lower activity. nih.gov This highlights the sensitivity of biological systems to the spatial arrangement of functional groups.
The length and branching of the alkyl chain in carboxamides play a significant role in their biological activity, primarily by influencing their lipophilicity and steric properties.
Studies on cannabimimetic indoles have shown that the length of the N-1 alkyl chain is critical for high-affinity binding to cannabinoid receptors. nih.gov An optimal chain length of five carbons was identified for binding to both CB1 and CB2 receptors, with a dramatic decrease in binding observed with a seven-carbon chain. nih.gov This suggests a specific spatial requirement within the receptor's binding pocket.
In the context of N,N-diethyl-5-hexenamide, modifications to the six-carbon chain, such as shortening, lengthening, or introducing branches, would be expected to alter its biological profile by affecting its ability to fit into a target binding site and by modifying its solubility and membrane permeability. For example, increasing the alkyl chain length generally increases lipophilicity, which can enhance membrane transport but may also lead to non-specific binding or altered metabolic pathways.
| Modification | General Effect on Biological Activity | Rationale |
| Shortening Alkyl Chain | Can decrease or increase activity depending on the target. | Alters lipophilicity and steric fit within the binding site. nih.gov |
| Lengthening Alkyl Chain | Often increases activity up to an optimal length, then decreases. | Enhances hydrophobic interactions but can lead to steric hindrance. nih.gov |
| Branching Alkyl Chain | Generally decreases activity. | Increases steric bulk, potentially disrupting binding. |
For example, a study on pyrrolidine (B122466) amide derivatives as NAAA inhibitors explored various modifications. nih.gov The research indicated that small lipophilic substituents on a terminal phenyl group were preferable for optimal potency. nih.gov This type of analysis, when applied across a series of N,N-diethyl carboxamides, can help to distinguish the specific contributions of the acyl chain from the N,N-diethyl moiety.
Quantitative Structure-Activity Relationship (QSAR) studies on different classes of carboxamides, such as bis-(acridines) and bis-(phenazines)-carboxamides, have revealed that structurally similar compounds can exhibit different dependencies on physicochemical properties like hydrophobicity. nih.gov This suggests that while general trends can be observed, the specific biological context and target are paramount.
Methodologies for SAR Derivation in Amide Compounds
The elucidation of SAR for amide compounds like N,N-diethyl-5-hexenamide involves a combination of systematic experimental design and computational modeling.
A systematic approach to modifying the chemical structure is fundamental to deriving meaningful SAR. researchgate.net This involves the synthesis of a series of analogues where specific parts of the lead compound, in this case, N,N-diethyl-5-hexenamide, are altered in a controlled manner. rsc.orgresearchgate.netrsc.org
Key strategies for systematic modification include:
Altering the Acyl Chain: This involves varying the length, branching, and degree of unsaturation of the hexenyl chain. nih.govnih.gov
Modifying the N,N-diethyl Group: Replacing the ethyl groups with other alkyl groups of varying size and branching can probe the steric and electronic requirements of the amide nitrogen substituents.
Introducing Functional Groups: Adding various functional groups at different positions on the acyl chain can explore potential new interactions with a biological target.
The synthesis of these analogues is often achieved through standard amidation reactions, such as the reaction of an acyl chloride with diethylamine (B46881) or by using coupling reagents to facilitate the reaction between a carboxylic acid and diethylamine. numberanalytics.comchemistrysteps.com Each synthesized analogue is then tested for its biological activity, and the results are compared to the parent compound.
| Analogue Series | Structural Variation | Purpose of Modification |
| Homologous Series | Increasing or decreasing the length of the acyl chain by one or two methylene (B1212753) units. | To determine the optimal chain length for activity. nih.gov |
| Isomeric Series | Moving the position of the double bond along the acyl chain. | To investigate the influence of alkene position on activity. nih.gov |
| Substitution Series | Introducing different substituents at various positions on the acyl chain. | To probe for specific interactions (e.g., hydrogen bonding, electrostatic). |
Computational methods are increasingly used in conjunction with experimental data to accelerate the SAR process. nih.gov These in silico techniques can predict the properties and activities of virtual compounds, helping to prioritize which analogues to synthesize and test. researchgate.netastrobiology.com
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): This method develops mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.gov These models can then be used to predict the activity of new, unsynthesized analogues.
Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict how different analogues will bind. This can provide insights into the specific interactions that are important for activity and can guide the design of more potent compounds.
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) that is required for biological activity. This model can then be used to search for other molecules that fit the pharmacophore and are therefore likely to be active.
By integrating the predictions from these computational models with the results from experimental testing, a more comprehensive understanding of the SAR for N,N-diethyl-substituted carboxamides can be developed. researchgate.net This iterative process of design, synthesis, testing, and modeling is a cornerstone of modern drug discovery and chemical biology.
Future Directions and Emerging Research Avenues for N,n Diethyl 5 Hexenamide
Exploration of Novel Catalytic Transformations Involving the Unsaturated Amide
The presence of a terminal alkene in N,N-diethyl-5-hexenamide opens the door to a wide array of catalytic transformations. Future research is likely to focus on leveraging this unsaturation for the construction of more complex molecular architectures. Drawing parallels from studies on other terminal alkenyl amides, several catalytic strategies could be envisioned.
One promising area is the hydrofunctionalization of the double bond. For instance, nickel-catalyzed hydroamidation of unactivated alkenes has been demonstrated as a powerful tool for the synthesis of β- and γ-amino acid derivatives. acs.org Applying a similar methodology to N,N-diethyl-5-hexenamide could provide a direct route to functionalized amino amides.
Another avenue of exploration is palladium-catalyzed alkenylation. Research has shown that this method can be used for the directed alkenylation of alkyl amides with unactivated alkenes, leading to the formation of functionalized γ-lactams. researcher.life Adapting this approach for N,N-diethyl-5-hexenamide could enable the introduction of various substituents at the terminal position of the hexenyl chain.
Furthermore, the intramolecular oxa-Michael reaction, catalyzed by bifunctional iminophosphoranes, has been successfully applied to α,β-unsaturated esters and amides for the synthesis of substituted tetrahydrofurans and tetrahydropyrans. nih.gov While N,N-diethyl-5-hexenamide is not an α,β-unsaturated amide, modifications of the reaction conditions or the catalyst could potentially facilitate intramolecular cyclization reactions, leading to novel heterocyclic structures.
| Catalytic Transformation | Potential Application to N,N-Diethyl-5-Hexenamide | Relevant Findings on Analogous Compounds |
| Nickel-Catalyzed Hydroamidation | Synthesis of functionalized amino amides | Efficient synthesis of β- and γ-amino acid derivatives from unactivated alkenes. acs.org |
| Palladium-Catalyzed Alkenylation | Introduction of substituents at the terminal position | Directed alkenylation of alkyl amides to form functionalized γ-lactams. researcher.life |
| Intramolecular Oxa-Michael Reaction | Synthesis of novel heterocyclic structures | Enantioselective synthesis of substituted tetrahydrofurans and tetrahydropyrans from α,β-unsaturated esters and amides. nih.gov |
Further Development of Computational Models for Predictive Design of N,N-Diethyl-5-Hexenamide Derivatives
Computational modeling is becoming an indispensable tool in modern chemistry for predicting molecular properties and guiding synthetic efforts. For N,N-diethyl-5-hexenamide, the development of robust computational models could significantly accelerate the discovery of new derivatives with desired functionalities.
Future research in this area could focus on several key aspects. Firstly, quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to investigate the electronic structure and reactivity of the molecule. This can provide insights into its behavior in various chemical reactions and help in the design of new catalytic transformations. A study on the 2D crystallization and mixing behavior of saturated and unsaturated aliphatic primary amides has already demonstrated the power of combining experimental techniques with computational modeling to understand intermolecular interactions and their impact on the supramolecular networks. nih.gov
Secondly, molecular dynamics (MD) simulations can be used to study the conformational landscape of N,N-diethyl-5-hexenamide and its derivatives. Understanding the preferred conformations is crucial for designing molecules that can bind to specific biological targets or act as effective chiral ligands in asymmetric catalysis.
Finally, quantitative structure-activity relationship (QSAR) models could be developed to correlate the structural features of N,N-diethyl-5-hexenamide derivatives with their chemical or biological activities. While direct research on this specific compound is limited, the principles of QSAR are broadly applicable and could guide the synthesis of new compounds with enhanced properties.
| Computational Method | Potential Application to N,N-Diethyl-5-Hexenamide |
| Density Functional Theory (DFT) | Investigation of electronic structure and reactivity to guide the design of new reactions. |
| Molecular Dynamics (MD) Simulations | Study of conformational preferences for the design of specific molecular interactions. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with activity to predict the properties of new derivatives. |
Synthesis of Chirally Pure N,N-Diethyl-5-Hexenamide Derivatives and Enantioselective Studies
The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. For N,N-diethyl-5-hexenamide, the introduction of chirality could unlock a wide range of new applications, particularly in the field of asymmetric catalysis.
Future research will likely focus on developing efficient methods for the synthesis of chiral derivatives of N,N-diethyl-5-hexenamide. One approach could involve the use of chiral catalysts to induce enantioselectivity in reactions involving the double bond. For example, asymmetric hydrogenation of the terminal alkene using a chiral transition metal complex could yield enantiomerically enriched N,N-diethylhexanamide. The field of asymmetric synthesis of chiral amines via transition metal-catalyzed asymmetric hydrogenation is well-established and offers a plethora of chiral ligands that could be adapted for this purpose. acs.org
Another strategy could be the incorporation of a chiral auxiliary into the molecule. This auxiliary could guide the stereochemical outcome of subsequent reactions and then be removed to afford the desired chiral product. The use of masked unsaturated esters and amides in asymmetric organocatalysis provides a precedent for this type of approach. nih.gov
Once chirally pure derivatives of N,N-diethyl-5-hexenamide are synthesized, they can be evaluated as chiral ligands in a variety of enantioselective transformations. The amide functionality can act as a coordinating group for metal catalysts, and the chiral center can create a chiral environment around the metal, enabling the stereoselective synthesis of other molecules. The development of racemization-free coupling reagents for the synthesis of chiral amides and peptides highlights the ongoing interest in this area. rsc.org
| Strategy for Chiral Synthesis | Description |
| Asymmetric Catalysis | Use of chiral catalysts to induce enantioselectivity in reactions such as asymmetric hydrogenation of the double bond. |
| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct the stereochemical outcome of a reaction. |
Q & A
How can researchers optimize synthetic routes for N,N-diethyl-substituted amides like 5-Hexenamide?
Answer:
Synthesis optimization requires systematic evaluation of solvents, catalysts, and reaction conditions. For example, in the synthesis of structurally similar N,N-diethyl nerolamine, toluene as a solvent, a 1:25 molar ratio of reactants, and alkali metal lithium as a catalyst at 70°C for 21 hours yielded an 86.7% product . Comparative studies using solid supports (e.g., CaO) for phosphorylation reactions demonstrate the importance of screening inorganic catalysts to enhance reaction efficiency . Researchers should use kinetic monitoring (e.g., TLC, ³¹P NMR) to track intermediate formation and adjust parameters iteratively .
What analytical techniques are critical for characterizing N,N-diethyl-substituted compounds?
Answer:
A multi-technique approach is essential:
- Spectroscopy : UV-Vis and NMR (¹H, ¹³C, ³¹P) confirm functional group transformations (e.g., >C=N-chromophore intermediates) .
- Chromatography : TLC monitors reaction progress, while GC-MS validates purity in substituted cathinones .
- Thermal Analysis : TGA/DTA assesses stability and decomposition profiles .
- Elemental Analysis : Validates stoichiometric ratios in final products .
How should researchers resolve contradictions in reported synthesis conditions for N,N-diethyl derivatives?
Answer:
Contradictions (e.g., solvent/catalyst discrepancies) require:
- Comparative Replication : Reproduce methods from independent studies (e.g., toluene vs. alternative solvents) .
- Computational Modeling : Predict solvent-catalyst interactions using DFT or MD simulations.
- Meta-Analysis : Cross-reference literature for trends (e.g., alkali metal catalysts improving yields in polar aprotic solvents) .
Publish negative results to clarify boundary conditions .
What safety protocols are mandatory when handling N,N-diethyl-substituted amides?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors/aerosols .
- Storage : Keep in sealed containers at 2–8°C to prevent degradation .
- Waste Disposal : Neutralize acidic/basic byproducts before transferring to licensed facilities .
How can researchers ensure reproducibility in data for structurally novel N,N-diethyl compounds?
Answer:
- Documentation : Use electronic lab notebooks (e.g., Chemotion ELN) to record raw data and metadata .
- FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable via repositories like RADAR4Chem .
- Collaborative Validation : Share samples with independent labs to verify spectral data (e.g., NMR, IR) .
What computational methods aid in predicting the reactivity of N,N-diethyl-substituted amides?
Answer:
- DFT Calculations : Model transition states to predict regioselectivity in alkylation/phosphorylation reactions .
- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., toluene’s role in stabilizing intermediates) .
- QSAR Models : Corrogate electronic parameters (e.g., Hammett constants) with experimental yields .
How do structural modifications (e.g., alkyl chain length) impact the physicochemical properties of N,N-diethyl amides?
Answer:
- Lipophilicity : Longer chains (e.g., hexenamide vs. acetamide) increase logP values, affecting solubility and bioactivity .
- Thermal Stability : Bulkier substituents reduce melting points, as seen in substituted cathinones .
- Spectroscopic Shifts : Electron-withdrawing groups deshield adjacent protons in ¹H NMR .
What strategies mitigate degradation during long-term storage of N,N-diethyl compounds?
Answer:
- Inert Atmospheres : Store under argon/nitrogen to prevent oxidation .
- Stabilizers : Add radical scavengers (e.g., BHT) to inhibit autoxidation.
- Periodic QC : Reanalyze purity every 6 months via HPLC/GC-MS .
How can researchers validate the absence of genotoxic impurities in N,N-diethyl derivatives?
Answer:
- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains.
- LC-HRMS : Detect trace impurities (LOQ < 0.1%) with high-resolution mass spectrometry .
- In Silico Tools : Use DEREK Nexus to predict toxicity alerts for nitro/amine groups .
What experimental controls are essential for kinetic studies of N,N-diethyl amide reactions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
